molecular formula C17H19N3O4S2 B6538341 N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021265-79-1

N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6538341
CAS RN: 1021265-79-1
M. Wt: 393.5 g/mol
InChI Key: RHQLLNUYUATUQZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chromeno[4,3-d][1,3]thiazol-2-yl group, a methanesulfonyl group, and a piperidine-4-carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the chromeno[4,3-d][1,3]thiazol-2-yl ring, followed by the addition of the methanesulfonyl and piperidine-4-carboxamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromeno[4,3-d][1,3]thiazol-2-yl ring, which is a heterocyclic ring containing carbon, nitrogen, and sulfur atoms . The methanesulfonyl and piperidine-4-carboxamide groups would be attached to this ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the chromeno[4,3-d][1,3]thiazol-2-yl ring might undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many compounds with a chromeno[4,3-d][1,3]thiazol-2-yl ring have been found to have diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on further elucidating the biological activity of this compound and its potential applications in medicine or other fields. This could involve in vitro and in vivo studies to determine its effects on various biological targets .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S2/c1-26(22,23)20-8-6-11(7-9-20)16(21)19-17-18-15-12-4-2-3-5-13(12)24-10-14(15)25-17/h2-5,11H,6-10H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQLLNUYUATUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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